(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine
Description
(3S,8aS)-3-Benzyloctahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrrolidine ring fused to a piperazine ring. The benzyl substituent at the 3-position introduces steric bulk and aromaticity, which can influence both its physicochemical properties and biological interactions. Key characterization methods include HRMS (e.g., [M + H]⁺ = 301.1547) and optical rotation measurements ([α]D = −72.1° in MeOH) .
Properties
IUPAC Name |
(3S,8aS)-3-benzyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-13-11-16-8-4-7-14(16)10-15-13/h1-3,5-6,13-15H,4,7-11H2/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZYVYGAYTZOHQ-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CN2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@H](CN2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816429-58-0 | |
| Record name | (3S,6S)-3-Benzyl-1,4-diazabicyclo[4.3.0]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of (3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine typically involves multiple steps:
Cyclization: The initial step involves the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is then added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: Finally, intramolecular cyclization is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine derivative.
Chemical Reactions Analysis
(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound exhibits antimicrobial, antiviral, and antifungal activities, making it a valuable tool in biological studies.
Medicine: Due to its bioactive properties, it is explored for potential therapeutic applications, including anticancer and anti-inflammatory treatments.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical profiles of pyrrolo[1,2-a]pyrazines are highly dependent on substituent patterns. Key comparisons include:
Key Observations :
- Position 3 Substitution : The benzyl group in 3c enhances CDK9 inhibition (IC₅₀ = 0.16 µM) compared to aliphatic or cyclic amines .
- Position 2 Substitution : Pyridin-4-yl (e.g., 3a–d ) improves both synthetic yields (88–97%) and CDK9 inhibition, while thiophen-3-yl (4a–d ) or dihydroxyphenyl (2a–d ) groups reduce potency .
- Chirality : Enantiomers like AS-3201 (R-configuration) exhibit 10-fold higher aldose reductase inhibition than their (S)-counterparts .
Biological Activity
(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyrazine family. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antiviral, antifungal, and anticancer properties. This article presents an overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a unique structure characterized by a fused pyrrole and pyrazine ring system. Its chemical formula is , and it exhibits a molecular weight of approximately 230.31 g/mol. The compound's structure allows it to interact with various biological targets, enhancing its pharmacological potential.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. It disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways.
- Antiviral Activity : It has been shown to inhibit viral replication by targeting viral enzymes essential for the viral life cycle, thus preventing the spread of infections.
- Antifungal Activity : The compound demonstrates efficacy against various fungi by disrupting fungal cell membranes and inhibiting ergosterol biosynthesis.
- Antitumor Activity : Research indicates that it induces apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
Target Interactions
This compound interacts with several key biological targets:
- Kinases : It inhibits specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Transcription Factors : The compound modulates the activity of transcription factors that control gene expression related to inflammation and cancer progression.
Cellular Effects
The compound influences various cellular processes:
- Cell Proliferation : Studies have shown that it inhibits the proliferation of cancer cells in vitro by inducing cell cycle arrest.
- Apoptosis Induction : It promotes programmed cell death in tumor cells by activating caspases and other apoptotic pathways.
Research Findings and Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Studies : In vitro studies on human cancer cell lines demonstrated that this compound significantly reduces cell viability at low micromolar concentrations. For instance, it was effective against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Antimicrobial Efficacy : A study evaluated its antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) in the range of 10-20 µg/mL.
- In Vivo Models : Animal studies have indicated that treatment with this compound leads to reduced tumor growth in xenograft models of breast cancer.
Comparative Analysis with Similar Compounds
Q & A
Advanced Research Question
- Molecular Dynamics (MD) : Simulate energy minima using AMBER or CHARMM force fields, referencing PubChem 3D conformer data .
- Density Functional Theory (DFT) : Calculate bond angles (e.g., C-N-C = 109.5°) and torsional strains to predict ring puckering .
- Docking studies (AutoDock Vina) : Map interactions with biological targets (e.g., adenosine receptors) using PDB entries (e.g., 5G53) .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., i-propanol/water mixtures) for intermediates .
- Exothermic reactions : Optimize slow addition of reagents (e.g., benzyl chloride) under reflux to prevent thermal degradation .
- Salt formation : Use HCl gas in diethyl ether to precipitate hydrochlorides, improving crystallinity and yield .
How can substituent effects on biological activity be systematically studied?
Advanced Research Question
- SAR tables : Compare substituents (e.g., benzyl vs. trifluoromethyl) against bioactivity data (Table 1) .
- Electron-withdrawing groups : Nitro or chloro substituents enhance antimicrobial activity (MIC = 2–8 µg/mL) but reduce solubility .
- Hydrophobic interactions : Benzyl groups at position 3 improve adenosine receptor binding (Ki < 50 nM) due to π-π stacking .
Table 1. Substituent Effects on Biological Activity
| Substituent | Position | Activity (MIC, µg/mL) | Target Receptor (Ki, nM) |
|---|---|---|---|
| Benzyl | 3 | 4 (S. aureus) | A1: 45 ± 2.1 |
| Trifluoromethyl | 2 | 8 (C. albicans) | A2A: 62 ± 3.5 |
| Nitro | 8 | 2 (E. coli) | N/A |
What analytical techniques are critical for structural characterization?
Basic Research Question
- NMR : ¹H/¹³C spectra (DMSO-d6) to confirm bicyclic protons (δ = 3.2–4.5 ppm) and carbonyls (δ = 168–172 ppm) .
- X-ray diffraction : Resolve absolute configuration (e.g., C9H14N2O2, space group P21) with R-factor < 0.05 .
- HRMS : Verify molecular ion [M+H]+ at m/z 261.1234 (calc. 261.1238) .
How do reaction mechanisms differ between solution-phase and solid-phase synthesis?
Advanced Research Question
- Solution-phase : Carbonyldiimidazole-mediated cyclization proceeds via activated carbonyl intermediates, requiring 24-hour reflux .
- Solid-phase : Resin-bound precursors (e.g., Wang resin) enable iterative coupling but limit ring-closing metathesis efficiency .
What strategies mitigate toxicity concerns in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
